Vasoactive intestinal peptide (7-11)

Description

Propriétés

Numéro CAS |

107531-14-6 |

|---|---|

Formule moléculaire |

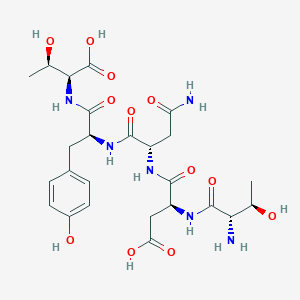

C25H36N6O12 |

Poids moléculaire |

612.6 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H36N6O12/c1-10(32)19(27)24(41)30-16(9-18(36)37)22(39)29-15(8-17(26)35)21(38)28-14(7-12-3-5-13(34)6-4-12)23(40)31-20(11(2)33)25(42)43/h3-6,10-11,14-16,19-20,32-34H,7-9,27H2,1-2H3,(H2,26,35)(H,28,38)(H,29,39)(H,30,41)(H,31,40)(H,36,37)(H,42,43)/t10-,11-,14+,15+,16+,19+,20+/m1/s1 |

Clé InChI |

HZUXWTFTXZRVQJ-HHMSKVAWSA-N |

SMILES |

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |

SMILES canonique |

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O |

Séquence |

TDNYT |

Synonymes |

vasoactive intestinal peptide (7-11) VIP (7-11) |

Origine du produit |

United States |

Molecular Characterization and Receptor Interactions of Vasoactive Intestinal Peptide 7 11

Structural Conformation and Stability Considerations for Vasoactive Intestinal Peptide (7-11)

The three-dimensional shape and stability of Vasoactive intestinal peptide (7-11) are key factors influencing its interaction with receptors. Unlike the full-length VIP, which can adopt a helical structure, particularly when near cell membranes, the shorter VIP (7-11) fragment is significantly more flexible. scirp.org

Spectroscopic techniques like circular dichroism and nuclear magnetic resonance (NMR) have been used to examine its structure. scirp.org These studies indicate that in a water-based environment, VIP (7-11) primarily exists as a random coil, meaning it does not have a stable, defined secondary structure. This flexibility is a crucial characteristic that affects how it binds to its receptors.

The stability of VIP (7-11) is another important aspect, as smaller peptide fragments can be more easily broken down by enzymes. While full-length VIP is known to be unstable in acidic and basic conditions and is rapidly degraded in artificial gastric and intestinal fluids, specific comparative stability data for the VIP (7-11) fragment is still an area of active research. researchgate.netnih.gov

Receptor Binding Profile of Vasoactive Intestinal Peptide (7-11)

The ability of Vasoactive intestinal peptide (7-11) to bind to the three primary receptors for VIP and the related peptide, pituitary adenylate cyclase-activating polypeptide (PACAP), has been evaluated to ascertain its affinity and selectivity. These receptors, known as VPAC1, VPAC2, and PAC1, are G protein-coupled receptors that mediate a wide range of physiological functions. scirp.orgnih.gov

Affinity and Selectivity for VPAC1 Receptors

Research indicates that Vasoactive intestinal peptide (7-11) has a very low affinity for VPAC1 receptors when compared to the full-length VIP. nih.gov This suggests that while the (7-11) segment may play a role in the initial recognition or stabilization of the full peptide's binding, it is not sufficient on its own to create a strong and lasting interaction. nih.gov Full-length VIP binds to VPAC1 receptors with high affinity, typically in the low nanomolar range. nih.gov

Affinity and Selectivity for VPAC2 Receptors

Similar to its interaction with VPAC1, Vasoactive intestinal peptide (7-11) demonstrates weak binding affinity for VPAC2 receptors. nih.gov This affinity is considerably lower than that of the complete VIP molecule, highlighting the importance of other parts of the peptide, such as the N- and C-terminal regions, for effective binding to VPAC2 receptors. scirp.org Given its low affinity for both VPAC1 and VPAC2, the fragment does not show significant selectivity for either receptor subtype.

Interaction with PAC1 Receptors

The PAC1 receptor, which preferentially binds PACAP over VIP, also shows very low affinity for the Vasoactive intestinal peptide (7-11) fragment. spandidos-publications.comcsic.es This is in line with the understanding that the N-terminal portion of VIP and PACAP is a key determinant for high-affinity binding to the PAC1 receptor. csic.es

Comparative Analysis with Full-Length Vasoactive Intestinal Peptide and Other Analogues

A comparison of binding affinities starkly illustrates the difference between Vasoactive intestinal peptide (7-11) and the full-length VIP. Full-length VIP binds with high affinity (in the nanomolar range) to both VPAC1 and VPAC2 receptors, whereas the affinity of the VIP (7-11) fragment is significantly weaker, generally in the micromolar range or lower. nih.govnih.gov This emphasizes that the entire 28-amino acid sequence of VIP is necessary for potent receptor binding and activation. nih.gov

Numerous synthetic analogues of VIP have been created to enhance properties like stability and receptor selectivity. For instance, the VPAC2-selective agonist Ro 25-1553 demonstrates high affinity for VPAC2 receptors while having a much lower affinity for VPAC1 and PAC1. scirp.org When compared with such engineered analogues, the simple VIP (7-11) fragment serves to highlight the foundational, yet insufficient, role of this specific peptide segment in receptor interaction.

Intracellular Signal Transduction Mechanisms Activated by Vasoactive Intestinal Peptide 7 11

Adenylyl Cyclase/cAMP/PKA Pathway Activation by Vasoactive Intestinal Peptide (7-11)

There is currently no specific data available to confirm or deny that Vasoactive Intestinal Peptide (7-11) can activate the adenylyl cyclase/cAMP/PKA pathway. Studies on the full-length VIP have extensively demonstrated its ability to bind to G-protein coupled receptors, leading to the activation of adenylyl cyclase, a subsequent increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). However, whether the (7-11) fragment retains the necessary structural components to effectively bind to these receptors and trigger this cascade is unknown.

Modulation of CREB Phosphorylation and Gene Expression by Vasoactive Intestinal Peptide (7-11)

The phosphorylation of the cAMP response element-binding protein (CREB) is a critical downstream event of the PKA pathway, leading to the regulation of gene expression. As the activation of the initial steps of this pathway by VIP (7-11) has not been established, its influence on CREB phosphorylation and subsequent gene expression remains purely speculative. Research would be needed to investigate if VIP (7-11) can, either directly or indirectly, influence the phosphorylation state of CREB and thereby modulate the transcription of target genes.

Influence on NF-κB Signaling Cascades

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammatory responses. The full-length VIP is known to exert anti-inflammatory effects by modulating NF-κB signaling. It is not known if the VIP (7-11) fragment possesses similar immunomodulatory properties and can influence the activation or inhibition of NF-κB and its associated signaling components.

Involvement of PI3K/Akt and MAPK/ERK Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are crucial for cell survival, proliferation, and differentiation. While cross-talk between VIP-activated pathways and the PI3K/Akt and MAPK/ERK cascades has been observed for the full-length peptide, there is no evidence to suggest that VIP (7-11) can independently activate or modulate these important signaling networks.

Cross-Talk with Other Intracellular Signaling Networks

The intricate interplay between various signaling pathways is a hallmark of cellular communication. Understanding how VIP (7-11) might interact with other intracellular signaling networks would first require the establishment of its primary signaling effects. Without this foundational knowledge, any discussion of cross-talk remains speculative.

Preclinical Biological Activities of Vasoactive Intestinal Peptide 7 11

Immunomodulatory and Anti-Inflammatory Properties in Experimental Models

VIP has been identified as a potent anti-inflammatory factor, capable of regulating the production of both pro- and anti-inflammatory mediators. csic.es Its therapeutic potential has been explored in various inflammatory and autoimmune disease models, including septic shock, rheumatoid arthritis, and inflammatory bowel disease. csic.esplos.org

In experimental models, VIP has demonstrated a significant ability to downregulate the production of several pro-inflammatory cytokines and chemokines. In a murine model of collagen-induced arthritis (CIA), treatment with VIP resulted in the inhibition of mRNA expression for pro-inflammatory factors such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, IL-12, and IL-18 in the inflamed joints. csic.es Furthermore, VIP treatment also suppressed the expression of various chemokines, including RANTES, Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-1α and -1β (MIP-1α, MIP-1β). csic.es

Studies on human synovial cells from patients with rheumatoid arthritis (RA) and osteoarthritis (OA) have also shown that VIP can down-regulate the expression and synthesis of chemokines, particularly CXCL8 and CCL2. oup.com This inhibitory effect on chemokine production suggests that VIP could potentially hinder the recruitment of neutrophils, monocytes, and lymphocytes to the inflamed synovium. oup.com The anti-inflammatory effects of VIP are often mediated through its interaction with specific receptors, primarily VPAC1. csic.esnih.gov

| Pro-Inflammatory Mediator | Effect of VIP Treatment | Experimental Model | Reference |

| TNF-α | Inhibition of mRNA expression and production | Collagen-Induced Arthritis (murine) | csic.es |

| IL-6 | Inhibition of mRNA expression and production | Collagen-Induced Arthritis (murine) | csic.es |

| IL-1β | Inhibition of mRNA expression | Collagen-Induced Arthritis (murine) | csic.es |

| IL-12 | Inhibition of mRNA expression | Collagen-Induced Arthritis (murine) | csic.es |

| IL-18 | Inhibition of mRNA expression | Collagen-Induced Arthritis (murine) | csic.es |

| RANTES (CCL5) | Inhibition of mRNA expression | Collagen-Induced Arthritis (murine) | csic.es |

| MCP-1 (CCL2) | Inhibition of mRNA expression and production | Collagen-Induced Arthritis (murine), Human Synovial Cells | csic.esoup.com |

| MIP-1α (CCL3) | Inhibition of mRNA expression | Collagen-Induced Arthritis (murine) | csic.es |

| MIP-1β (CCL4) | Inhibition of mRNA expression | Collagen-Induced Arthritis (murine) | csic.es |

| CXCL8 (IL-8) | Inhibition of production | Human Synovial Cells | oup.com |

| Nitric Oxide (NO) | Inhibition of production | Murine Macrophages | nih.gov |

Concurrent with its suppression of pro-inflammatory molecules, VIP has been shown to enhance the production of anti-inflammatory mediators. In the same CIA murine model, VIP treatment led to a significant increase in the mRNA levels of the anti-inflammatory cytokines IL-10 and IL-1 Receptor Antagonist (IL-1Ra). csic.es The stimulation of IL-10 production by VIP is primarily mediated through the VPAC1 receptor in a cAMP-dependent manner. csic.es In human trophoblast cell and maternal peripheral blood mononuclear cell (PBMC) co-cultures, VIP was also observed to increase the production of IL-10. conicet.gov.ar

| Anti-Inflammatory Mediator | Effect of VIP Treatment | Experimental Model | Reference |

| IL-10 | Increased mRNA levels and production | Collagen-Induced Arthritis (murine), Human Trophoblast/PBMC co-culture | csic.esconicet.gov.ar |

| IL-1Ra | Increased mRNA levels | Collagen-Induced Arthritis (murine) | csic.es |

| Transforming growth factor β (TGF-β) | Increased expression | Human Trophoblast/PBMC co-culture | conicet.gov.ar |

A crucial aspect of VIP's immunomodulatory function is its ability to influence the balance of T helper (Th) lymphocyte subsets. csic.es Experimental evidence strongly suggests that VIP promotes a shift from a pro-inflammatory Th1 response to a more anti-inflammatory Th2 response. csic.escsic.esfrontiersin.org In the CIA model, VIP treatment was associated with a reduction in the Th1-mediated autoimmune response. csic.es

The mechanisms underlying this shift are multifaceted. VIP inhibits the production of IL-12, a key cytokine for Th1 differentiation, from activated macrophages and dendritic cells. csic.esnih.gov Furthermore, VIP can directly act on differentiating CD4+ T cells to favor a Th2 cytokine profile. csic.es It has also been shown to promote the survival of Th2 cells while inhibiting Th1 effectors. csic.esnih.gov More recent studies indicate that VIP can also modulate Th17 responses, which are implicated in various autoimmune diseases. nih.govresearchgate.net VIP has been shown to reduce the pathogenic profile of Th17-polarized cells. researchgate.net

VIP has been shown to play a role in the development and function of regulatory T cells (Tregs), which are essential for maintaining immune tolerance. frontiersin.orgresearchgate.net In an in vitro model of trophoblast-maternal leukocyte interaction, VIP increased the frequency of CD4+CD25+FoxP3+ Tregs in maternal PBMCs. nih.gov This effect was associated with an increase in the expression of FoxP3 and the suppressive cytokines TGF-β and IL-10. nih.gov The induction of Tregs by VIP appears to be a key mechanism by which it promotes a tolerogenic environment. conicet.gov.arnih.gov

VIP exerts significant modulatory effects on innate immune cells, particularly macrophages and dendritic cells. nih.govnih.gov It has been shown to inhibit several macrophage functions, including phagocytosis and chemotaxis. csic.es In activated macrophages, VIP inhibits the production of pro-inflammatory mediators like TNF-α, IL-6, and IL-12. csic.esnih.gov

Furthermore, VIP can influence the antigen-presenting capacity of these cells. It has been reported to down-regulate the expression of co-stimulatory molecules such as CD40, CD80, and CD86 on dendritic cells and macrophages, which can lead to reduced T cell activation. nih.govcsic.es However, in resting macrophages, VIP has been shown to up-regulate the expression of B7.2 (CD86), which may contribute to its Th2-polarizing effects. csic.es

VIP has been found to modulate the signaling of Toll-like receptors (TLRs), which are crucial for the recognition of microbial components and the initiation of innate immune responses. nih.govresearchgate.net In human synovial fibroblasts from rheumatoid arthritis patients, VIP treatment was shown to decrease the expression of TLR4 induced by lipopolysaccharide (LPS) and TNF-α. researchgate.net It also negatively modulated TLR4 signaling by downregulating key molecules in both the MyD88-dependent and -independent pathways. researchgate.net Additionally, there is evidence that VIP can suppress TLR4 expression in macrophages. nih.gov This inhibitory effect on TLR signaling represents another mechanism through which VIP exerts its anti-inflammatory properties. researchgate.net

Neurobiological and Neuroprotective Effects in Experimental Systems

Vasoactive Intestinal Peptide (7-11), a fragment of the 28-amino acid Vasoactive Intestinal Peptide (VIP), has garnered scientific interest for its diverse biological activities in preclinical models. Research has particularly focused on its influence within the central nervous system, revealing potential neuroprotective and modulatory roles.

Neuronal Survival and Differentiation Modulation

Experimental evidence suggests that Vasoactive Intestinal Peptide and its fragments can play a crucial role in the development and survival of neurons. In cultured sympathetic neuroblasts, VIP has been shown to stimulate mitosis, enhance survival, and promote neurite outgrowth. nih.gov Similarly, in studies where spontaneous electrical activity in neuronal cultures was blocked, the addition of VIP was found to enhance neuronal survival. pnas.org This neurotrophic effect is believed to be mediated in part by astrocytes, which, upon stimulation by VIP, release neurotrophic factors like Activity-Dependent Neurotrophic Factor (ADNF). psu.edu Further investigations into VIP fragments have aimed to identify the core active site responsible for these neuroprotective properties. pnas.org In intestinal organoid models, VIP administration has been observed to induce the differentiation of secretory cells, including Paneth cells, a process mediated through the p38 MAPK pathway. nih.gov

| Experimental Model | Observed Effects of VIP/Fragments | Key Findings | References |

| Cultured Sympathetic Neuroblasts | Stimulated mitosis, enhanced survival, promoted neurite outgrowth. | VIP exerts multiple long-term effects on neuronal precursors. | nih.gov |

| Neuronal Cultures with Electrical Blockade | Enhanced neuronal survival. | A neurotrophic action of VIP is evident under conditions of electrical blockade. | pnas.org |

| Murine Intestinal Organoids | Prominent induction of secretory cell differentiation. | Effect is primarily mediated via the p38 MAPK pathway. | nih.gov |

Attenuation of Neuroinflammation and Microglial Activity

Vasoactive Intestinal Peptide and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) have demonstrated significant anti-inflammatory effects in the central nervous system, primarily by modulating the activity of microglia, the brain's resident immune cells. csic.esnih.gov In experimental settings using lipopolysaccharide (LPS) to stimulate microglia, both VIP and PACAP were found to inhibit the production of pro-inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and nitric oxide (NO). csic.esfrontiersin.org This inhibitory action is mediated through the VPAC1 receptor and involves the cAMP/PKA signaling pathway. csic.esnih.gov By stabilizing the inhibitor IκB and preventing the nuclear translocation of NF-κB, VIP effectively downregulates the transcription of pro-inflammatory genes. csic.es Furthermore, VIP has been shown to inhibit the Aβ-induced activation of microglia and subsequent production of inflammatory molecules, suggesting a neuroprotective role in models of Alzheimer's disease. nih.gov

| Mediator | Effect of VIP/PACAP on LPS-Stimulated Microglia | References |

| TNF-α | Inhibition of production | csic.esfrontiersin.orgnih.gov |

| IL-1β | Inhibition of production | csic.esfrontiersin.orgnih.gov |

| IL-6 | Inhibition of production | csic.esfrontiersin.org |

| Nitric Oxide (NO) | Inhibition of production | csic.esfrontiersin.orgnih.gov |

| Chemokines (MIP-2, KC, MIP-1α, etc.) | Inhibition of production | nih.gov |

Regulation of Circadian Rhythms

The master circadian clock in mammals is located in the suprachiasmatic nucleus (SCN) of the hypothalamus, where VIP is a critical signaling molecule. physiology.orgnih.govphysiology.org Neurons expressing VIP are concentrated in the core region of the SCN and are essential for synchronizing the molecular clocks within individual SCN neurons and for communicating temporal information to the rest of the body. physiology.orgnih.gov The loss of VIP or its receptor, VPAC2, leads to significant disruptions in circadian rhythms, including a loss of rhythmicity in locomotor activity and heart rate. physiology.orgnih.gov VIP exerts its effects in the SCN by activating intracellular signaling pathways that modulate synaptic transmission, particularly GABAergic signaling, which is crucial for synchronizing the oscillating neurons. nih.gov While most research focuses on the full-length peptide, the fundamental role of the VIP signaling system in maintaining robust and synchronized circadian oscillations is well-established. physiology.orgnih.govkarger.com

Cardiovascular System Modulatory Actions in Preclinical Studies

Beyond the nervous system, Vasoactive Intestinal Peptide demonstrates significant modulatory effects on the cardiovascular system.

Direct Vasodilatory Effects

Vasoactive Intestinal Peptide is recognized as a potent vasodilator in a wide range of vascular beds. nih.govnih.gov Its vasodilatory action is mediated through multiple mechanisms. One primary pathway involves the activation of adenylyl cyclase in vascular smooth muscle cells, leading to increased levels of cyclic AMP (cAMP) and subsequent muscle relaxation. oup.com Additionally, VIP can induce vasodilation through a nitric oxide (NO)-dependent pathway. nih.govphysiology.org In some vascular tissues, the relaxation effect may also involve increases in cyclic GMP (cGMP). oup.com Preclinical studies have shown that VIP can increase blood flow in various tissues, including the coronary arteries. oup.comoup.com The vasodilatory effects of VIP are mediated by its receptors, VPAC1 and VPAC2, with VPAC1 activation on endothelial cells often leading to NO release, and VPAC2 activation directly affecting vascular smooth muscle cells. nih.gov

Based on a comprehensive review of scientific literature, there is a notable lack of specific preclinical data for the fragment Vasoactive intestinal peptide (7-11) concerning its direct activities on the cardiovascular, gastrointestinal, and respiratory systems as outlined. Research has predominantly focused on the full-length Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide, which has well-documented effects across these systems.

The search for specific preclinical studies on the VIP (7-11) fragment did not yield sufficient data to populate the requested sections on its role in cardiac contractility, cardioprotection, gastrointestinal motility and secretion, anti-inflammatory actions in the gut, or respiratory modulation. The vast body of research available details the actions of the parent VIP molecule. For instance, full-length VIP is known to have positive inotropic and chronotropic effects on the heart nih.govoup.comoup.com, modulate smooth muscle in the gastrointestinal tract nih.govwikipedia.org, influence intestinal secretion wikipedia.orgnih.govnih.gov, possess anti-inflammatory properties nih.govnih.govnih.gov, and act as a potent bronchodilator nih.govnih.gov.

However, the specific contributions and independent actions of the VIP (7-11) fragment in these biological processes are not detailed in the available literature. Scientific investigation has centered on the entire peptide and its various analogues, leaving the specific preclinical profile of the 7-11 fragment largely uncharacterized in the public domain.

Therefore, an article focusing solely on the preclinical biological activities of Vasoactive intestinal peptide (7-11) cannot be generated with the currently available scientific findings.

Respiratory System Modulation in Experimental Paradigms

Bronchodilatory Activity Assessment

Vasoactive Intestinal Peptide (VIP) is recognized as a potent bronchodilator in preclinical studies. orbit.comresearchgate.net It is one of the most prevalent neuropeptides in the airways, where it relaxes airway smooth muscle through its interaction with specific receptors. orbit.com The bronchodilatory effects of VIP are mediated by its binding to two main receptor subtypes, VPAC1 and VPAC2, which are coupled to adenylate cyclase. researchgate.net The activation of these receptors leads to an increase in cyclic AMP (cAMP), which in turn mediates smooth muscle relaxation. mediasphera.ru

In preclinical models using guinea pig and human isolated airway smooth muscle, VIP has demonstrated significant relaxant effects. orbit.com Studies have shown that VIP can be more potent than short-acting beta-agonists like salbutamol (B1663637) in inducing bronchodilation. orbit.com Furthermore, in a guinea pig model of bronchoconstriction induced by 5-HT, VIP exhibited inhibitory activity. orbit.com These findings underscore the potential of VIP as a powerful endogenous bronchodilator. orbit.com

Anti-Inflammatory Effects in Pulmonary Disease Models

Beyond its bronchodilatory properties, VIP exerts significant anti-inflammatory actions in the lungs, making it a subject of interest for inflammatory airway diseases. orbit.comorbit.com VIP's immunomodulatory effects are extensive, influencing both innate and adaptive immunity. nih.govpsu.edu It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12, while stimulating the production of the anti-inflammatory cytokine IL-10. orbit.comnih.gov These effects are primarily mediated through the VPAC1 receptor. orbit.comnih.gov

In preclinical models of pulmonary inflammation, such as those induced by lipopolysaccharide (LPS) in mice, VIP administration has been shown to inhibit the accumulation of neutrophils and CD8+ cells and reduce levels of myeloperoxidase (MPO). orbit.com In rat models using porcine pancreatic elastase (PPE) to induce airway neutrophilia, a condition often resistant to corticosteroids, VIP analogues have demonstrated significant inhibition of neutrophil accumulation. orbit.com VIP also interacts with T lymphocytes and can prevent lung injury from oxidative stress. orbit.com

| Preclinical Model | Key Anti-Inflammatory Findings | Primary Receptor Involved | Reference |

| Lipopolysaccharide (LPS)-induced lung inflammation (Mouse) | Inhibited neutrophil and CD8+ cell accumulation; Reduced myeloperoxidase (MPO) levels. | VPAC2 (agonist used) | orbit.com |

| Porcine Pancreatic Elastase (PPE)-induced neutrophilia (Rat) | Significantly inhibited neutrophil accumulation in a steroid-resistant model. | VPAC2 (agonist used) | orbit.com |

| Activated Macrophages | Inhibits production of TNF-α, IL-12, and nitric oxide; Stimulates IL-10 production. | VPAC1 | orbit.comnih.gov |

| T-lymphocytes | Inhibits proliferation and regulates Th1/Th2 balance toward an anti-inflammatory profile. | VPAC1 |

Endocrine System Interactions in Preclinical Models

Regulation of Glucose Homeostasis and Insulin (B600854) Secretion

VIP plays a crucial role in the regulation of glucose metabolism, primarily by stimulating glucose-dependent insulin secretion. This action positions it as a potential agent for managing conditions like type 2 diabetes, as it may not carry the risk of inducing hypoglycemia. The effect on insulin secretion is mainly mediated through the VPAC2 receptor located on pancreatic β-cells. Binding of VIP to VPAC2 activates adenylate cyclase, leading to increased cAMP levels, which amplifies the glucose-stimulated insulin secretion pathway. mediasphera.ru

In addition to its effects on insulin, VIP also influences glucagon (B607659) secretion, which is primarily mediated by the VPAC1 receptor. Studies in various animal models, including mice with genetic ablation of VIP or its receptors, have highlighted the peptide's role in maintaining glucose homeostasis. For instance, VPAC2 knockout mice show decreased glucose-induced insulin secretion. VIP also demonstrates a protective role by promoting the proliferation of islet β-cells.

| Endocrine Function | Mediating Receptor | Observed Effect in Preclinical Models | Reference |

| Insulin Secretion | VPAC2 | Stimulates glucose-dependent insulin secretion from pancreatic β-cells. | mediasphera.ru |

| Glucagon Secretion | VPAC1 | Involved in regulating glucagon release. | |

| Islet β-cell Proliferation | Not specified | Promotes the proliferation of pancreatic β-cells. | |

| Glucose Tolerance | VPAC2 | Improves glucose tolerance. |

Role in Reproductive and Maternal-Fetal Processes

Preclinical research indicates that VIP is involved in various reproductive and developmental processes. In the context of the female reproductive cycle, VIP signaling from the suprachiasmatic nucleus (SCN) to gonadotropin-releasing hormone (GnRH) neurons is important for the generation of the luteinizing hormone (LH) surge. Studies in rodents have shown that disrupting VIP signaling can impair this crucial reproductive event.

During pregnancy, VIP appears to play a significant role in embryonic development. Research in rodents has shown that maternal VIP levels surge during early post-implantation development. Studies using radiolabeled VIP in pregnant mice demonstrated that the undegraded peptide could be found in the embryo, suggesting that maternal VIP provides neuroendocrine support for embryonic growth before the fetus can produce its own. Although VIP binding sites are present early in the embryo, VIP mRNA is not detected in the central nervous system until later in pregnancy, further supporting the role of a maternal source.

Methodological Approaches for Investigating Vasoactive Intestinal Peptide 7 11

Preclinical Animal Model Implementation

Physiological and Behavioral Assessments

Investigating the physiological and behavioral effects of peptide fragments like VIP (7-11) typically involves a series of assays in both in vitro and in vivo models. Although specific data for the 7-11 fragment is not extensively documented in publicly available research, the established methodologies for the parent VIP molecule would be applied.

Physiological Assessments: These evaluations would aim to determine the fragment's impact on various biological systems. Initial studies often involve in vitro assays using cell lines that express VIP receptors (VPAC1 and VPAC2) to measure downstream signaling, such as changes in cyclic AMP (cAMP) levels. nih.gov For instance, researchers have designed and synthesized novel extended and branched N-terminal analogs of VIP to examine their effect on VPAC1 receptor activation and subsequent cAMP production. nih.gov Further physiological assessment would move to isolated organ bath preparations to test for effects like smooth muscle relaxation in tissues from the gastrointestinal tract or vasodilation in blood vessel preparations. youtube.com

In vivo Physiological Research Findings for Full-Length VIP:

| Assessment Type | Model | Key Findings |

|---|---|---|

| Cardiovascular Effects | Animal Models | Causes coronary vasodilation; has positive inotropic (contractility) and chronotropic (heart rate) effects. youtube.com |

| Gastrointestinal Function | Animal Models | Induces smooth muscle relaxation (e.g., lower esophageal sphincter, stomach), stimulates water and electrolyte secretion. youtube.com |

Behavioral Assessments: To understand the potential effects of a peptide fragment on the central nervous system, a battery of behavioral tests in animal models, typically rodents, is employed. These tests are designed to assess changes in cognitive functions, emotional states, and motor activity. For the full VIP molecule, studies have explored its role in fear-motivated behaviors, learning, and memory. nih.gov Any investigation into the VIP (7-11) fragment would likely follow a similar path, starting with intracerebroventricular (ICV) administration to bypass the blood-brain barrier and observe effects on paradigms such as passive avoidance tests for memory and open-field tests for anxiety and exploratory behavior.

Advanced Computational and Structural Biology Techniques

Modern peptide research heavily relies on a synergistic relationship between computational modeling and experimental structural analysis. These techniques are essential for predicting and validating the three-dimensional shapes of peptides, which is fundamental to their biological function.

In Silico Peptide Design and Optimization

In silico, or computational, methods are powerful tools for designing and optimizing peptides before they are synthesized in the lab, saving significant time and resources. nih.govresearchgate.net These approaches are used to predict peptide structure, screen large virtual libraries, and identify key amino acid residues ("hotspots") that are critical for protein-protein interactions. nih.govresearchgate.net

For fragments of VIP, computational strategies have been used to explore conformational preferences. A detailed analysis of the N-terminal VIP(1-11) fragment, which includes the 7-11 sequence, was conducted using molecular mechanics and simulated annealing. researchgate.netnih.gov This approach involves building a model of the peptide and then simulating its movements over time to find its most stable, low-energy conformations. researchgate.netnih.gov The results of such studies indicated that the VIP(1-11) fragment predominantly adopts bent conformations. nih.gov

Furthermore, these computational models can be used to design new peptide analogs with enhanced properties. By simulating the effect of amino acid substitutions, cyclization, or the addition of non-natural amino acids, researchers can optimize for factors like receptor binding affinity, stability, and bioavailability. frontiersin.org

Common In Silico Tools and Their Applications in Peptide Design:

| Tool/Method | Application | Relevance to VIP (7-11) |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to predict peptide conformation and stability over time. researchgate.net | Used to refine the 3D structure of VIP fragments and understand their flexibility. researchgate.net |

| Homology Modeling | Predicts the 3D structure of a peptide based on the known structure of a similar (homologous) peptide. | Could be used to model VIP (7-11) based on solved structures of larger VIP fragments or related peptides. |

| Peptide Docking | Predicts how a peptide fragment binds to its receptor protein. researchgate.net | Essential for understanding how the 7-11 region might interact with VPAC receptors and for designing analogs with improved binding. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those that are most likely to bind to a target. nih.gov | Can be used to find small molecules that mimic or block the action of the VIP (7-11) fragment. |

Spectroscopic and Conformational Studies

Spectroscopic techniques are the experimental cornerstone for determining the three-dimensional structure of peptides in solution, complementing the predictions made by computational models.

Circular Dichroism (CD) Spectroscopy is a widely used method to get a rapid, low-resolution overview of a peptide's secondary structure (e.g., α-helix, β-sheet, random coil). The technique measures the differential absorption of left- and right-circularly polarized light. CD analysis of full-length VIP and its analogs has shown that they adopt a helical structure, particularly in organic, membrane-mimicking environments. nih.gov For instance, the presence of anionic phospholipids (B1166683) was found to induce a helical conformation in VIP. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution, atom-level information about peptide structure and dynamics. Two-dimensional (2D) NMR experiments, such as COSY and NOESY, can identify which atoms are close to each other in space, allowing for the calculation of a detailed 3D structure. uniprot.org NMR studies on full-length VIP have identified two helical stretches, including one that encompasses residues 7-15, connected by a flexible region. uniprot.org A study on the VIP(1-11) fragment used NMR to identify specific interactions between aromatic residues that stabilize a preferred conformation. researchgate.net While specific NMR data for the isolated VIP (7-11) fragment is scarce, the data from larger fragments provide crucial insights into the likely structural propensities of this region. uniprot.orgnih.gov

Summary of Spectroscopic Findings for VIP N-Terminal Region:

| Technique | Peptide Studied | Environment/Solvent | Key Findings |

|---|---|---|---|

| Circular Dichroism (CD) | Full-length VIP | Organic environment | Maintained an alpha-helical structure. nih.gov |

| Circular Dichroism (CD) | Full-length VIP | Aqueous with Phosphatidylglycerol | Anionic phospholipid induced a helical conformation. nih.gov |

| 2D NMR Spectroscopy | Full-length VIP (1-28) | 40% Trifluoroethanol | Helical stretch identified involving residues 7-15. uniprot.org |

| 2D NMR Spectroscopy | VIP (1-11) fragment | Not specified | Aromatic interactions stabilize a preferred conformation; evidence of hydrogen bonding. researchgate.net |

These advanced methodological approaches, from behavioral assays to high-resolution spectroscopy and computational modeling, form the essential toolkit for characterizing peptide fragments like Vasoactive Intestinal Peptide (7-11). They allow scientists to build a comprehensive picture of a fragment's potential biological role by linking its physical structure to its physiological function.

Lack of Specific Research on Vasoactive Intestinal Peptide (7-11) Hampers In-Depth Analysis

Intensive investigation into the scientific literature reveals a significant scarcity of specific research focused on the chemical compound Vasoactive Intestinal Peptide (7-11), a distinct fragment of the larger Vasoactive Intestinal Peptide (VIP). While the parent VIP molecule is the subject of extensive study, the (7-11) fragment has not been a primary focus of independent research. This lack of dedicated studies prevents a detailed analysis of its specific biological activities and therapeutic potential as outlined.

The full-length Vasoactive Intestinal Peptide is a 28-amino acid neuropeptide with a wide range of physiological effects, including vasodilation, regulation of smooth muscle tone, and modulation of inflammatory responses. wikipedia.org Structure-activity relationship studies on the parent VIP molecule have indicated that its biological activity is highly dependent on its complete amino acid sequence. Research has shown that truncations of the peptide, both at the N-terminal and C-terminal ends, can lead to a significant loss of biological activity. csic.es For instance, shorter fragments such as VIP (7-28) have demonstrated markedly reduced potency in vasodilation and smooth muscle relaxation compared to the full-length peptide. nih.gov This suggests that the entire primary sequence of VIP is crucial for its interaction with its receptors. nih.gov

Due to the limited availability of specific data for the VIP (7-11) fragment, it is not possible to provide a comprehensive analysis of its detailed structure-activity relationships, the development of selective agonists and antagonists, its potential therapeutic indications in preclinical models, its pharmacokinetic and pharmacodynamic profiles, advanced delivery systems, or mechanistic insights into its potential therapeutic applications. The current body of scientific literature is insufficient to address these specific aspects of the Vasoactive Intestinal Peptide (7-11) fragment. Further research is required to elucidate the specific properties and potential functions of this particular peptide fragment.

Q & A

Q. What are the structural and functional characteristics of VIP (7-11) that make it relevant to studying receptor interactions?

VIP (7-11) is a truncated fragment of vasoactive intestinal peptide (VIP), retaining key residues critical for receptor binding. Its molecular formula (C₁₄₇H₂₃₇N₄₃O₄₃S) and molecular weight (3326.8 g/mol) influence solubility and stability in experimental buffers . Structural studies using 2D NMR and circular dichroism reveal conformational flexibility, which impacts its affinity for VPAC receptors . Researchers should prioritize HPLC and mass spectrometry (MS) for purity validation, as batch-to-batch variability in peptide content and impurities can affect receptor-binding assays .

Q. Which standard assays are recommended for evaluating VIP (7-11)'s immunomodulatory effects in vitro?

Common assays include:

- Cytokine profiling (ELISA or multiplex assays) to quantify IL-10, TNFα, and IL-6 levels in macrophage cultures, as VIP fragments modulate anti-inflammatory pathways .

- Flow cytometry to assess regulatory T-cell (Treg) differentiation, leveraging CD4+/CD25+ markers .

- Nitric oxide (NO) detection via Griess reagent to measure iNOS activity in tumor-associated macrophages . Include peptide content analysis if using custom-synthesized batches to ensure consistent bioactivity .

Q. How should researchers address solubility and stability challenges with VIP (7-11) in cell culture studies?

- Use lyophilized peptides reconstituted in sterile, neutral-pH buffers (e.g., PBS) with 0.1% BSA to prevent aggregation.

- Avoid repeated freeze-thaw cycles; aliquot and store at -80°C.

- Monitor oxidation of methionine residues via MS, as this can reduce functional efficacy .

Advanced Research Questions

Q. What experimental designs resolve contradictions in VIP (7-11)'s dual pro- and anti-inflammatory roles?

Contradictory findings often arise from context-dependent receptor expression (e.g., VPAC1 vs. VPAC2) or peptide concentration gradients. Strategies include:

- Dose-response profiling across immune cell types (e.g., macrophages vs. T cells) to identify threshold effects .

- Knockdown models (siRNA/CRISPR) to isolate VPAC receptor contributions .

- In vivo imaging to track VIP (7-11) distribution and correlate with localized immune responses .

Q. How can researchers optimize in vivo models to study VIP (7-11)'s role in neuroendocrine signaling?

- Chronic cannulation (e.g., right atrial catheters in rodents) enables stress-free blood sampling during dynamic processes like prolactin release, minimizing confounding anesthesia effects .

- Immunoneutralization protocols using VIP-specific antisera (Kd ~5.1×10⁻¹¹ M) to temporally block endogenous VIP and assess fragment-specific contributions .

- Co-administration with receptor antagonists (e.g., VIP (6-28)) to validate VPAC-mediated pathways .

Q. What methodologies validate VIP (7-11)'s therapeutic potential in gastrointestinal infections or cancer?

- Gnotobiotic models colonized with defined microbiota to study VIP (7-11)-driven recruitment of Group 3 innate lymphoid cells (ILC3s) during enteric pathogen challenges .

- Xenograft assays to evaluate angiogenesis modulation, using human prostate or gastric cancer lines with VEGF/IL-12 endpoint quantification .

- Multiplex spatial transcriptomics to map VIP (7-11) interactions with tumor-associated macrophages in tissue microenvironments .

Methodological Considerations for Reproducibility

Q. How can batch-to-batch variability in custom-synthesized VIP (7-11) be minimized for sensitive bioassays?

- Request peptide content analysis (via amino acid analysis or UV spectrophotometry) to standardize concentrations.

- Specify TFA removal (<1%) for cell-based assays to avoid cytotoxicity.

- Include stability data (e.g., accelerated degradation studies at 4°C/25°C) in supplementary materials .

Q. What statistical approaches are critical for analyzing VIP (7-11)'s dose-dependent effects?

- Nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values.

- Mixed-effects models for longitudinal in vivo data to account for individual variability .

- Principal component analysis (PCA) for high-dimensional cytokine datasets to identify dominant signaling axes .

Ethical and Reporting Standards

Q. What ethical frameworks apply to preclinical studies involving VIP (7-11) in disease models?

- Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis .

- For human tissue-derived data, ensure compliance with IRB protocols and explicit consent for biomarker analysis .

Q. How should researchers structure manuscripts to highlight VIP (7-11)'s mechanistic novelty?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.